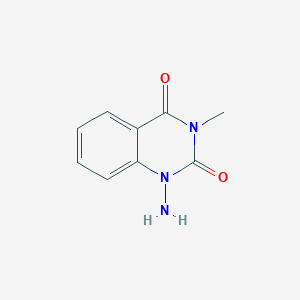

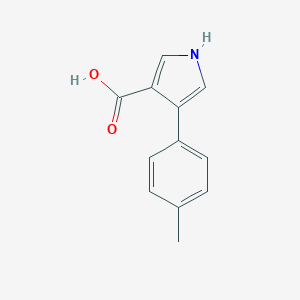

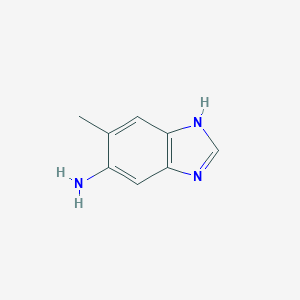

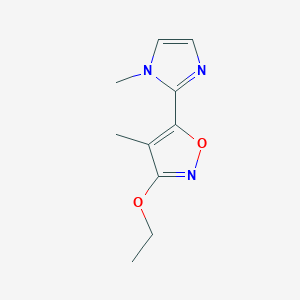

![molecular formula C10H7ClF3NO4 B071142 N-碳酰氯酰甲基-N-[4-(三氟甲氧基)苯基]氨基甲酸甲酯 CAS No. 173903-15-6](/img/structure/B71142.png)

N-碳酰氯酰甲基-N-[4-(三氟甲氧基)苯基]氨基甲酸甲酯

描述

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate derivatives, including structures similar to our compound of interest, typically involves the use of green and efficient carbonylating agents such as methyl formate. High yields are often obtained under milder reaction conditions compared to traditional methods, suggesting an efficient route via intermediates like formanilide (Yalfani, M., Lolli, G., Müller, T., Wolf, A., & Mleczko, L., 2015). Another approach involves novel methods yielding methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions, highlighting the synthesis's high efficiency and low cost (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Molecular Structure Analysis

Investigations into the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates provide insights into the molecular structure and reaction mechanisms under different conditions. These studies have led to the efficient preparation of complex molecules, aiding in understanding the molecular structure of carbamate derivatives (Mindl, J., Hrabík, O., Štěrba, V., & Kaválek, J., 2000).

Chemical Reactions and Properties

The carbonylation reactions involved in synthesizing such carbamates have been extensively studied. For instance, the oxidative carbonylation of aniline to methyl N-phenyl carbamate presents an environmentally friendly process, replacing traditional phosgene-based methods. This research shows the potential for greener synthesis pathways for carbamates (노종선, 이관영, 김태순, 장태선, 윤병태, 김성보, Jongryum Roh, K. Lee, T. Kim, Taebum Chang, Byung-Tae Yoon, & Seong-Bo Kim, 2018).

Physical Properties Analysis

The physical properties of methyl N-phenyl carbamate, which are closely related to our compound of interest, indicate its importance as an intermediate material for non-phosgene routes to methylene diphenyl diisocyanate and other products. Studies have focused on reaction heat, Gibbs free energy change, and equilibrium constants to guide experimental research and process scale-up (Tian Hengshui, 2008).

Chemical Properties Analysis

The exploration of methyl N-phenyl carbamate synthesis from various starting materials, including dimethyl carbonate and aniline, provides deep insights into the chemical properties of such compounds. These studies offer alternative, non-phosgene methods for carbamate synthesis, highlighting the versatility and environmental friendliness of these processes (K. Ta, 2013).

科学研究应用

合成和化学应用

N-碳酰氯酰甲基-N-[4-(三氟甲氧基)苯基]氨基甲酸甲酯是一种重要的化合物,用于各种合成工艺。考虑到它在生产有价值的化学产品中的相关性,已经进行了大量研究来探索其合成的高效且环保的方法。

绿色合成方法:研究表明,可以使用甲酸甲酯作为绿色高效的羰基化剂,从苯胺合成相关的氨基甲酸酯,例如 N-苯基氨基甲酸甲酯。这些方法在比传统路线更温和的反应条件下提供高产率,表明通过甲酰苯胺等中间体合成氨基甲酸酯的一种替代、更有效的方法 (Yalfani 等人,2015)。

农药制造:作为各种农药的关键中间体,(4-三氟甲氧基)苯基氨基甲酸甲酯已经使用提供优异产率、成本效益和减少污染的新方法合成。这表明该化合物在制造像茚虫威这样的农药中的关键作用 (Jiafu Zhang 等人,2011)。

替代合成路线:N-苯基氨基甲酸甲酯的非光气合成引起了相当多的研究。已经探索了苯胺的氧化羰基化、硝基苯的氧化和还原等技术,突出了该化合物的工业和环境意义 (K. Ta,2013)。

热力学考虑:已经计算出合成过程的热力学,例如反应热、吉布斯自由能变化和平衡常数,以指导实验研究和工艺放大。这强调了了解涉及此类氨基甲酸酯的反应的基本性质的重要性 (Tian Hengshui,2008)。

催化和合成优化:对氨基甲酸酯(如 N-苯基氨基甲酸甲酯)合成催化过程的研究表明正在不断努力优化这些化学过程。已经研究了各种催化剂和反应条件,以提高产率、选择性和环境影响 (Xingao Peng 等人,2008)。

安全和危害

属性

IUPAC Name |

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTCQQIMRUZNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051793 | |

| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate | |

CAS RN |

173903-15-6 | |

| Record name | Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

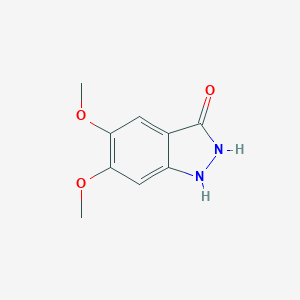

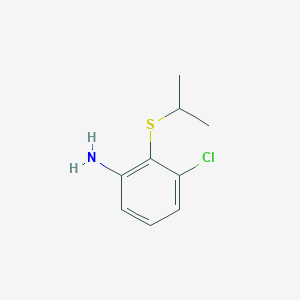

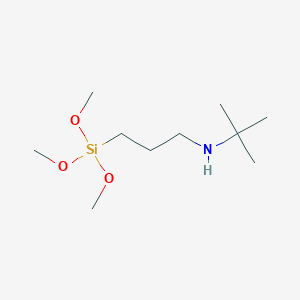

![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)